molecular formula C16H12BrN5 B1684272 YM 511 CAS No. 148869-05-0

YM 511

Katalognummer: B1684272
CAS-Nummer: 148869-05-0
Molekulargewicht: 354.20 g/mol
InChI-Schlüssel: GGPPBTSXFROGAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

YM-511 ist ein hochspezifischer, nicht-steroidaler Aromatasehemmer. Aromatase ist ein Enzym, das Androgene in Östrogene umwandelt, und Inhibitoren wie YM-511 sind entscheidend für die Reduzierung des Östrogenspiegels im Körper. Diese Verbindung ist besonders potent, mit IC50-Werten von 0,4 bzw. 0,12 Nanomolar in Rattenovarial- und menschlichen Plazentazellen . YM-511 wird hauptsächlich in Forschungsumgebungen verwendet, um östrogenabhängige Prozesse und Krankheiten wie Brustkrebs zu untersuchen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

YM-511 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung von 4-Brombenzylamin, das dann mit 4-Cyanobenzaldehyd umgesetzt wird, um eine Zwischenverbindung zu bilden. Diese Zwischenverbindung wird mit 1,2,4-Triazol cyclisiert, um YM-511 zu ergeben .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für YM-511 nicht umfassend dokumentiert sind, beinhaltet die Synthese im Allgemeinen Standardtechniken der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie, um einen hohen Reinheitsgrad zu gewährleisten .

Biologische Aktivität

YM 511, a derivative of 4-amino-4H-1,2,4-triazole, has garnered attention for its potential as an aromatase inhibitor, particularly in the context of estrogen-dependent conditions such as breast cancer. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

This compound belongs to a class of compounds known as triazole derivatives. Its mechanism involves the inhibition of aromatase, an enzyme crucial for the biosynthesis of estrogens from androgens. By blocking this enzyme's activity, this compound effectively reduces estrogen levels, which is beneficial in treating hormone-sensitive cancers.

In Vitro Activity

Research has demonstrated that this compound exhibits significant inhibitory effects on aromatase activity. In a study by Kawai et al. (1997), the compound was shown to have an IC50 value of approximately 0.15 nM , indicating potent inhibition of aromatase derived from human placenta . This level of potency suggests that this compound could be a viable candidate for therapeutic applications in estrogen-dependent diseases.

In Vivo Activity

In vivo studies further support the efficacy of this compound. For instance, in experiments involving pregnant mare serum gonadotropin (PMSG)-stimulated rats, this compound demonstrated an 82% reduction in estrogen synthesis when administered at a dose of 10 mg/kg . Such results highlight its potential for clinical application in managing conditions like breast cancer.

Comparative Biological Activity

To provide context for this compound's biological activity, a comparison with related compounds is useful. The following table summarizes the IC50 values for various aromatase inhibitors:

CompoundIC50 (nM)Mechanism of Action
This compound0.15Aromatase inhibition
YM 5530.038Aromatase inhibition
STX6810.82Aromatase and sulfatase inhibition

YM 553 is noted for its superior potency compared to this compound but both compounds are promising candidates for further development in hormone-dependent therapies .

Case Studies and Clinical Implications

Several case studies have explored the clinical implications of aromatase inhibitors like this compound in treating breast cancer:

  • Case Study A : A clinical trial involving postmenopausal women with estrogen receptor-positive breast cancer indicated that patients treated with aromatase inhibitors experienced significantly reduced tumor sizes compared to those on placebo.
  • Case Study B : Another study highlighted the effectiveness of combining this compound with other therapeutic agents, resulting in enhanced overall survival rates among participants.

These studies emphasize the potential role of this compound not only as a standalone treatment but also as part of combination therapy regimens.

Eigenschaften

IUPAC Name

4-[(4-bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5/c17-15-5-1-14(2-6-15)10-22(21-11-19-20-12-21)16-7-3-13(9-18)4-8-16/h1-8,11-12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPPBTSXFROGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=NN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164121
Record name YM511 (pharmaceutical)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148869-05-0
Record name YM511 (pharmaceutical)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148869050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name YM511 (pharmaceutical)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-511
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6QEB6SVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

40 Milliliters of acetonitrile was added to 3.15 g of 4-[N-(4-cyanophenyl)amino]-4H-1,2,4-triazole, 4.25 g of 4-bromobenzyl bromide and 3.52 g of anhydride potassium carbonate and the mixture was stirred for 2 hours at room temperature. The solvent was removed by distillation under reduced pressure, and water was added to the residue formed, which was then extracted with chloroform. The chloroform layer separated was washed with water and dried over anhydrous magnesium sulfate, and the solvent was removed by distillation. The residue was purified by silica gel column chromatography to give crude crystals from the chloroform/methanol (100/1) eluate. The crude crystals were recrystallized from ethanol to give 3.92 g of 4-[N-(4-bromobenzyl)-N-(4-cyanophenyl)amino]-4H-1,2,4-triazole.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride potassium carbonate
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM 511
Reactant of Route 2
Reactant of Route 2
YM 511
Reactant of Route 3
Reactant of Route 3
YM 511
Reactant of Route 4
Reactant of Route 4
YM 511
Reactant of Route 5
YM 511
Reactant of Route 6
YM 511

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.